N-mesityl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-mesityl-1H-1,2,3-triazole-5-carboxamide is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The mesityl group attached to the triazole ring enhances the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemists.
Mechanism of Action
Target of Action
N-mesityl-1H-1,2,3-triazole-5-carboxamide, also known as N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-5-carboxamide, is a derivative of 1,2,3-triazole 1,2,3-triazole derivatives have been reported to show remarkable anticancer activity , and they have been reported to be inhibitors of glycogen synthase kinase-3 , antagonists of GABA receptors , and agonists of muscarinic receptors .
Mode of Action
This mechanism is based on the intracellular phosphorylation into a 5-triphosphate form, which interacts with the specific polymerases of the virus, acting in inhibition by competition for these target enzymes and by stopping the elongation of the viral nucleic acid chain .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to influence various biochemical pathways, including those involved in cancer and viral replication .
Result of Action
Some 1,2,3-triazole derivatives have shown remarkable anticancer activity, with significant activity on leukemia, melanoma, non-small cell lung, cns, ovarian, renal, and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The mesityl group can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-mesityl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mesityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-mesityl-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and as a probe for biological assays.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
N-mesityl-1H-1,2,3-triazole-5-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole-4-carboxamide derivatives: These compounds share the triazole ring structure but may have different substituents, leading to variations in their biological activities and applications.
Mesityl-substituted triazoles: Compounds with mesityl groups attached to different positions on the triazole ring can exhibit different reactivity and stability profiles.
Uniqueness: The unique combination of the mesityl group and the 1,2,3-triazole ring in this compound provides a distinct set of properties, including enhanced stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-mesityl-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound operates through several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and viral replication. Specifically, it interacts with polymerases by competing for binding sites, leading to the cessation of nucleic acid chain elongation in viruses.
- Thymidylate Synthase Inhibition : Similar to other triazole derivatives, it may inhibit thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition can induce apoptosis in cancer cells by disrupting their proliferation .
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : Research indicates significant anticancer activity against various cancer types such as leukemia, melanoma, non-small cell lung cancer (NSCLC), and breast cancer. The compound has demonstrated IC50 values in the low micromolar range across different cancer cell lines .
- Antiviral Activity : The compound has shown promise as an antiviral agent by inhibiting viral replication through its action on specific polymerases.
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections.
Research Findings and Case Studies
Several studies have evaluated the efficacy of this compound and related compounds:
Study | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
MCF-7 | 1.1 | Anticancer | |
HCT-116 | 2.6 | Anticancer | |
HepG2 | 1.4 | Anticancer | |
E. coli | - | Antimicrobial | |
S. aureus | - | Antimicrobial |
Notable Research Studies
- Anticancer Activity : A study highlighted that derivatives of triazoles exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanistic Studies : Molecular docking studies have supported the hypothesis that these compounds inhibit TS effectively, with some derivatives showing greater potency than established drugs .
- Antimicrobial Potential : Another investigation into the antimicrobial properties revealed that certain derivatives could effectively inhibit both gram-positive and gram-negative bacteria, suggesting a broad-spectrum application for these compounds in treating infections.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)11(9(3)5-7)14-12(17)10-6-13-16-15-10/h4-6H,1-3H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVBKBLSUAGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NNN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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